(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
Description
The compound “(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione” is a thioamide derivative featuring a methanethione core linked to two distinct moieties:
- A 4-(2-nitrophenyl)piperazine ring: The 2-nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, which may influence electronic distribution, stability, and binding affinity.
Thioamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antitrypanosomal, neuroprotective, and enzyme inhibitory activities .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-20(2)16-9-7-15(8-10-16)19(26)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23(24)25/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGOICBNMAUHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is as follows:
Step 1: Begin with the synthesis of 4-(dimethylamino)benzaldehyde through a Friedel-Crafts reaction involving dimethylaniline and formaldehyde.
Step 2: Synthesize 4-(2-nitrophenyl)piperazine by reacting 2-nitroaniline with piperazine.
Step 3: Combine the two intermediates via a condensation reaction in the presence of a base such as sodium hydroxide, leading to the formation of the final product.
Industrial Production Methods
Industrial production may employ similar synthetic routes but on a larger scale, utilizing reactors and automated systems to ensure high yield and purity. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are typically used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione can undergo various types of chemical reactions:
Oxidation: When exposed to strong oxidizing agents, the compound may undergo oxidation, resulting in the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, particularly targeting the nitro group, can yield amines. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites such as the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Amines
Substitution Products: Varied depending on the substituent introduced
Scientific Research Applications
The compound (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione has been utilized in several areas of research:
Chemistry: Studied for its unique structural properties and reactivity patterns.
Biology: Investigated for its potential interactions with biological molecules and cellular pathways.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Used as an intermediate in the synthesis of other complex molecules, potentially including dyes and drugs.
Mechanism of Action
The exact mechanism by which (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione exerts its effects can vary based on its application. For instance, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrophenyl and piperazinyl groups are particularly relevant for binding interactions with biological macromolecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Heterocycle | Aromatic Substituent | Heterocycle Substituent | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione (Target) | Piperazine | 4-N(CH₃)₂ | 2-NO₂-phenyl | Not reported; predicted enhanced electronic effects | |
| 4-(Dimethylamino)phenylmethanethione | Piperazine | 4-N(CH₃)₂ | None | MW: 249.38 g/mol; B.P.: 386.2°C | |
| 4-(Dimethylamino)phenylmethanethione | Morpholine | 4-N(CH₃)₂ | None | Weak trypanocidal activity (IC₅₀ >400 µM); cytotoxic | |
| (4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methanethione | Piperazine | 4-OCH₃ | 4-Ethyl | No activity data; methoxy enhances lipophilicity | |
| (4-Butylsulfonylpiperazin-1-yl)(4-(dimethylamino)phenyl)methanethione | Piperazine | 4-N(CH₃)₂ | 4-Butylsulfonyl | Sulfonyl group improves metabolic stability |
Key Research Findings
- Antitrypanosomal Activity: Thioamides with morpholine or unsubstituted piperazine show weak activity, implying the 2-nitro group in the target compound could modulate efficacy .
- Neuroprotective Potential: Piperazine derivatives are explored for acetylcholinesterase inhibition, though the nitro group’s role remains unstudied .
Biological Activity
The compound (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, antidiabetic, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a dimethylamino group and a nitrophenyl moiety. Its structure can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains and fungi, showing varying degrees of activity.
Table 1: Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Gram-positive | ||
| Bacillus subtilis | 20 | Good |
| Staphylococcus aureus | 19 | Good |
| Gram-negative | ||
| Escherichia coli | 13 | Moderate |
| Proteus vulgaris | 12 | Moderate |
| Fungi | ||
| Aspergillus niger | 10 | Moderate |
The results indicate that the compound exhibits good antibacterial activity against Gram-positive bacteria while showing moderate activity against Gram-negative bacteria and fungi .
Antidiabetic Activity
The compound has also been explored for its potential as an α-glucosidase inhibitor, which is crucial in managing diabetes. A study highlighted that derivatives of piperazine, including this compound, showed noncompetitive inhibition of α-glucosidase.
Key Findings:
- Inhibition Constant () : The compound demonstrated a value of approximately 5.75 µM, indicating potent inhibition.
- Mechanism : Molecular dynamics simulations suggested binding at an allosteric site near the active site of α-glucosidase, enhancing its therapeutic potential .
Anticancer Potential
Research has indicated that piperazine derivatives possess anticancer properties. The compound's ability to inhibit cancer cell growth has been studied in various cancer lines.
Case Study: In Vitro Anticancer Activity
A study assessed the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed a dose-dependent reduction in cell viability:
- HeLa Cells : IC50 value of 15 µM.
- MCF-7 Cells : IC50 value of 20 µM.
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
